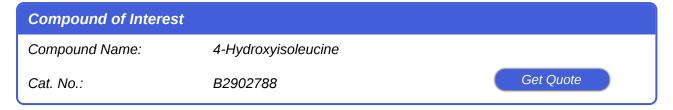


Cross-Species Comparative Analysis of the Metabolic Effects of 4-Hydroxyisoleucine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of **4- Hydroxyisoleucine** (4-OH-Ile), a non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum). The data presented herein is collated from various preclinical studies across different species and in vitro models, offering an objective overview of its potential as a therapeutic agent for metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative metabolic effects of **4-Hydroxyisoleucine** observed in various animal models.

Table 1: Effects of 4-Hydroxyisoleucine on Glucose and Insulin Metabolism



Species/Mo del	Treatment Group (Dose)	Duration	Blood Glucose	Plasma Insulin	Key Findings
Rats (Streptozotoci n-induced diabetic)	50 mg/kg/day	6 days	Reduced basal hyperglycemi a[1]	Decreased basal insulinemia[1]	Slightly improved glucose tolerance.[1]
Rats (Fructose- fed)	50 mg/kg/day	8 weeks	Restored to near control levels (from 84% elevation)[2]	Not specified	Significantly restored elevated glucose levels.[2]
Mice (High- fat diet- induced obese)	50, 100, 200 mg/kg/day	8 weeks	Dose- dependent decrease	Not specified	Lessened diet-related obesity and hyperglycemi a.[3]
Mice (db/db)	50 mg/kg/day	Not specified	Significantly declined	Significantly declined	Showed significant anti- hyperglycemi c effects.[4] [5]
Dogs (Normal)	18 mg/kg (oral)	Single dose	Improved glucose tolerance during OGTT	Not specified	Enhanced glucose tolerance.[1]
Human (Pancreatic islets in vitro)	100 μM - 1 mM	Not specified	Not applicable	Increased glucose- induced insulin release[6]	Potentiated insulin secretion in a glucose-dependent manner.[6]





Table 2: Effects of 4-Hydroxyisoleucine on Lipid Profile

and Body Weight

Species/ Model	Treatmen t Group (Dose)	Duration	Triglyceri des	Total Cholester ol	HDL- Cholester ol	Body Weight
Hamsters (Dyslipide mic)	Not specified	Not specified	Decreased	Decreased	Increased HDL-C:TC ratio by 39%[6]	Not specified
Rats (Streptozot ocin-induced diabetic)	50 mg/kg/day	8 weeks	Not specified	Not specified	31% increase[2]	Not specified
Mice (High- fat diet- induced obese)	50, 100, 200 mg/kg/day	8 weeks	Reduced	Reduced	Increased	Reduced weight gain
Mice (db/db)	50 mg/kg/day	Not specified	Significantl y declined[4] [5]	Significantl y declined[4] [5]	Raised declined levels[4][5]	Not specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Streptozotocin (STZ)-Induced Diabetic Rat Model

- Animal Model: Male Wistar rats.
- Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), often preceded by an injection of nicotinamide to induce a non-insulin-dependent diabetes model.



- [1] For example, a protocol involved an injection of nicotinamide (230 mg/kg, i.p.) 15 minutes before an intravenous (i.v.) administration of STZ (65 mg/kg).[1]
- 4-Hydroxyisoleucine Administration: 4-OH-lle was administered at doses such as 50 mg/kg daily via i.p. injection for subchronic studies.[1]
- Key Measurements:
 - Blood Glucose: Measured from tail vein blood samples using a glucose oxidase method.
 - Plasma Insulin: Determined by radioimmunoassay.
 - Oral/Intravenous Glucose Tolerance Test (OGTT/IVGTT): Glucose is administered orally or intravenously, and blood samples are collected at various time points to measure glucose and insulin levels.[1]

High-Fat Diet (HFD)-Induced Obese Mouse Model

- Animal Model: C57BL/6 mice.[3]
- Induction of Obesity: Mice were fed a high-fat diet for a period of 8 to 16 weeks to induce obesity, hepatic steatosis, hyperlipidemia, and insulin resistance.
- 4-Hydroxyisoleucine Administration: 4-OH-IIe was supplemented in the HFD at doses of 50, 100, or 200 mg/kg for 8 weeks.[3]
- Key Measurements:
 - Body Weight and Food Intake: Monitored weekly.[3]
 - Blood Glucose: Monitored weekly.[3]
 - Lipid Profile: Plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C were measured at the end of the study.
 - Liver and Adipose Tissue Analysis: Histological analysis was performed to assess steatosis and adipocyte size.[3]





In Vitro Insulin Secretion Assay (Human/Rat Pancreatic Islets)

- Cell Model: Isolated human or rat pancreatic islets of Langerhans.[6]
- Experimental Procedure: Islets were incubated with varying concentrations of 4-Hydroxyisoleucine (e.g., 100 μM to 1 mM) in the presence of different glucose concentrations (e.g., basal vs. high glucose).[6]
- Key Measurements:
 - Insulin Secretion: The amount of insulin released into the incubation medium was quantified using methods like radioimmunoassay.

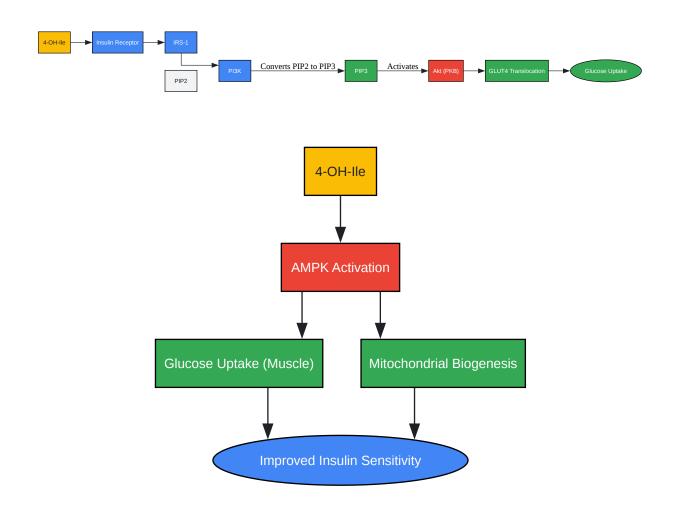
Signaling Pathways and Mechanisms of Action

4-Hydroxyisoleucine exerts its metabolic effects through the modulation of key signaling pathways involved in glucose and lipid metabolism.

PI3K/Akt Signaling Pathway

4-OH-Ile has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial downstream cascade of the insulin receptor.[6] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissues, thereby enhancing glucose uptake.[6]





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